molecular formula C10H9ClO B1629484 2,3-dihydro-1H-indene-2-carbonyl chloride CAS No. 54672-55-8

2,3-dihydro-1H-indene-2-carbonyl chloride

Cat. No.: B1629484
CAS No.: 54672-55-8
M. Wt: 180.63 g/mol
InChI Key: FONLDTYQLFYTOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dihydro-1H-indene-2-carbonyl chloride is an organic compound with the molecular formula C10H9ClO It is a derivative of indene, a bicyclic hydrocarbon, and features a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-dihydro-1H-indene-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2,3-dihydro-1H-indene with thionyl chloride (SOCl2) under reflux conditions. This reaction typically proceeds as follows:

    Starting Material: 2,3-dihydro-1H-indene

    Reagent: Thionyl chloride (SOCl2)

    Conditions: Reflux

    Product: this compound

The reaction mechanism involves the formation of an intermediate sulfonyl chloride, which subsequently eliminates sulfur dioxide (SO2) and hydrogen chloride (HCl) to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1H-indene-2-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidative reactions can convert the compound into carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions to form various derivatives.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Alcohols: Formed by reduction.

    Carboxylic Acids: Formed by oxidation.

Scientific Research Applications

2,3-dihydro-1H-indene-2-carbonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of bioactive compounds.

    Materials Science: Utilized in the preparation of polymers and advanced materials.

    Chemical Biology: Employed in the modification of biomolecules for studying biological processes.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indene-2-carbonyl chloride primarily involves its reactivity as an electrophile. The carbonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in organic synthesis to introduce functional groups and modify molecular structures.

Comparison with Similar Compounds

2,3-dihydro-1H-indene-2-carbonyl chloride can be compared with other similar compounds, such as:

    Indene: The parent hydrocarbon, which lacks the carbonyl chloride functional group.

    Indanone: A related compound with a ketone functional group instead of a carbonyl chloride.

    2,3-dihydro-1H-indene-2-carboxylic acid: An oxidized derivative with a carboxylic acid functional group.

The uniqueness of this compound lies in its carbonyl chloride group, which imparts distinct reactivity and enables its use in a variety of synthetic applications.

Properties

IUPAC Name

2,3-dihydro-1H-indene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONLDTYQLFYTOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80612226
Record name 2,3-Dihydro-1H-indene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54672-55-8
Record name 2,3-Dihydro-1H-indene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Indan-2-carbonyl chloride (26A) is prepared from indan-2-carboxylic acid as described for 23A.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dihydro-1H-indene-2-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2,3-dihydro-1H-indene-2-carbonyl chloride
Reactant of Route 3
2,3-dihydro-1H-indene-2-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
2,3-dihydro-1H-indene-2-carbonyl chloride
Reactant of Route 5
2,3-dihydro-1H-indene-2-carbonyl chloride
Reactant of Route 6
2,3-dihydro-1H-indene-2-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.